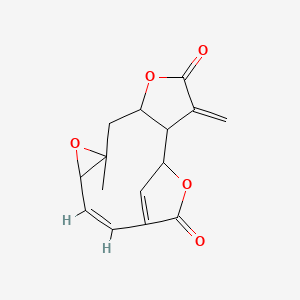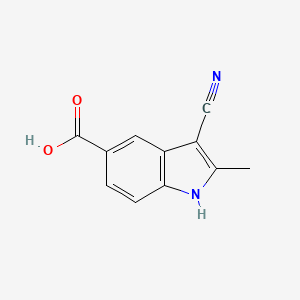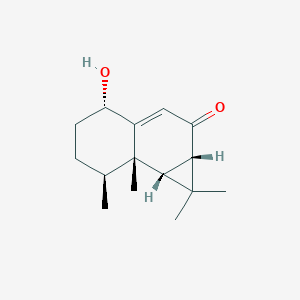
axinysone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Axinysone A is a sesquiterpenoid compound with the molecular formula C15H22O2. It is characterized by its unique structure, which includes a gem-dimethylcyclopropane unit. This compound has been isolated from various marine organisms, including sponges and corals, and has shown potential biological activities such as antimicrobial and cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of axinysone A involves several steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a precursor molecule to form the cyclopropane ring, followed by functional group modifications to introduce the hydroxyl and ketone groups. The reaction conditions typically involve the use of strong acids or bases, as well as specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound is still in the research and development phase, with efforts focused on optimizing the yield and purity of the compound. Current methods involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with adjustments to accommodate larger volumes and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Axinysone A undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted cyclopropane compounds.
Scientific Research Applications
Chemistry: Used as a model compound for studying cyclopropane-containing sesquiterpenoids.
Biology: Investigated for its antimicrobial and cytotoxic properties, making it a potential candidate for developing new antibiotics and anticancer agents.
Medicine: Explored for its potential therapeutic effects in treating infections and cancer.
Mechanism of Action
The mechanism of action of axinysone A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular proteins and enzymes, disrupting their normal function. This can lead to cell death in microbial and cancer cells, making it a promising compound for therapeutic applications.
Comparison with Similar Compounds
Axinysone A is unique among sesquiterpenoids due to its gem-dimethylcyclopropane unit. Similar compounds include:
- Nambinone A
- Ent-aristolone
- Thapsuine A
This compound stands out due to its potent antimicrobial and cytotoxic effects, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1aS,4S,7S,7aS,7bR)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one |
InChI |
InChI=1S/C15H22O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,10,12-13,16H,5-6H2,1-4H3/t8-,10-,12-,13+,15+/m0/s1 |
InChI Key |
KDPNSOLPHGZUAY-NQRSEGCXSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](C2=CC(=O)[C@H]3[C@@H]([C@]12C)C3(C)C)O |
Canonical SMILES |
CC1CCC(C2=CC(=O)C3C(C12C)C3(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1'-((5-Methyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13446905.png)
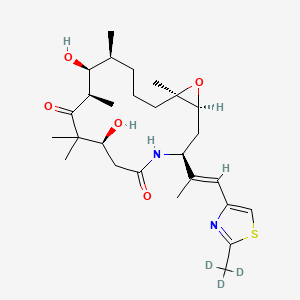

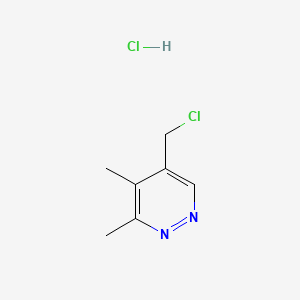

![2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid](/img/structure/B13446937.png)
